molecular formula C23H19BrN2O2 B11576480 5-(3-Bromo-4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3-Bromo-4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11576480
M. Wt: 435.3 g/mol
InChI Key: SBGXBLYDTBIBGK-UHFFFAOYSA-N
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Description

2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER: is a complex organic compound with the molecular formula C25H23BrN2O2 . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure, followed by bromination and etherification reactions to introduce the bromo and methyl ether groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .

Scientific Research Applications

2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19BrN2O2/c1-27-22-12-11-16(13-18(22)24)23-26-20(17-9-5-6-10-21(17)28-23)14-19(25-26)15-7-3-2-4-8-15/h2-13,20,23H,14H2,1H3

InChI Key

SBGXBLYDTBIBGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)Br

Origin of Product

United States

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